molecular formula C12H13FO2 B12831669 Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate

Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate

Cat. No.: B12831669
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by a cyclopropane ring substituted with a phenyl group and a fluoro group, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a rhodium catalyst, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) . The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like ammonia (NH₃) and thiols (RSH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s reactivity and binding affinity to enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the fluoro group, resulting in different reactivity and biological properties.

    Methyl 2-fluoro-2-phenylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Uniqueness

Ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate is unique due to the presence of both the fluoro and phenyl groups on the cyclopropane ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-fluoro-2-phenylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSSAQZLIITOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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